molecular formula C13H10N2O6 B1250186 5,1'-Dihydroxy thalidomide CAS No. 478785-12-5

5,1'-Dihydroxy thalidomide

Cat. No.: B1250186
CAS No.: 478785-12-5
M. Wt: 290.23 g/mol
InChI Key: RLBGOICZNMULCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thalidomide (B1683933) Derivative Research

The development of thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), has been a major focus in medicinal chemistry. These derivatives, known as immunomodulatory drugs (IMiDs), exhibit enhanced potency against certain cancers with different side-effect profiles. The study of 5,1'-Dihydroxy thalidomide provides a crucial reference point for understanding the structure-activity relationships within this class of drugs.

While lenalidomide and pomalidomide were rationally designed to optimize therapeutic effects, this compound is a product of the body's own metabolic machinery. Research indicates that the metabolic conversion of thalidomide is a critical factor in its biological activity. nih.gov The hydroxylation of thalidomide to form metabolites like this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. rsc.org

The investigation into this compound's interaction with the primary target of thalidomide, a protein called cereblon (CRBN), has been particularly insightful. nih.gov CRBN is a component of an E3 ubiquitin ligase complex, and the binding of thalidomide and its derivatives alters its substrate specificity, leading to the degradation of specific proteins. nih.govnih.gov Studies have revealed that 5-hydroxythalidomide (B1239145), a precursor to this compound, can induce the degradation of a different set of proteins compared to its parent compound, highlighting how metabolism can fine-tune the biological effects of a drug. nih.gov This provides a valuable framework for comparing the mechanisms of newer, synthetic derivatives like lenalidomide and pomalidomide, which also exhibit differential binding affinities and substrate degradation profiles.

Significance as a Key Metabolite in Mechanistic Studies

The importance of this compound in research lies in its direct involvement in some of the most debated aspects of thalidomide's mechanism of action: its teratogenicity and its potential to cause cellular damage.

One of the leading hypotheses for thalidomide's teratogenic effects involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. Current time information in Bangalore, IN.researchgate.net Research has directly implicated the oxidative metabolite, dihydroxythalidomide, in this process. Studies have demonstrated that dihydroxythalidomide can generate ROS in various cell lines and cause DNA cleavage. Current time information in Bangalore, IN.nih.gov This provides a tangible link between the metabolism of thalidomide and one of its most severe adverse effects. The ability of this metabolite to induce oxidative stress offers a potential explanation for the cellular damage observed in developmental processes.

Furthermore, the study of this compound contributes to the understanding of the species-specific teratogenicity of thalidomide. The enzymes responsible for its formation, such as certain cytochrome P450 isoforms, are expressed differently across species. nih.gov For instance, human P450s 2J2, 2C18, and 4A11 can oxidize 5-hydroxythalidomide to the dihydroxy product, and these enzymes are also found in fetal tissues. mdpi.comacs.org This suggests that the metabolic activation of thalidomide to its dihydroxy form in specific tissues and at particular developmental stages could be a key determinant of its teratogenic potential.

The table below summarizes the key enzymes involved in the formation of hydroxylated thalidomide metabolites.

Enzyme FamilySpecific Enzyme(s)Role in Thalidomide Metabolism
Cytochrome P450CYP2C19Major enzyme for 5- and 5'-hydroxylation of thalidomide. rsc.orgjst.go.jp
Cytochrome P450CYP3A4, CYP3A5Oxidize thalidomide to 5-hydroxy and dihydroxy metabolites. nih.govmdpi.com
Cytochrome P450CYP2J2, CYP2C18, 4A11Oxidize 5-hydroxythalidomide to dihydroxythalidomide. mdpi.comacs.org

The following table details some of the key research findings related to this compound.

Research FindingSignificance
Generation of Reactive Oxygen Species (ROS)Provides a mechanism for cellular damage and potential teratogenicity. Current time information in Bangalore, IN.nih.gov
Induction of DNA DamageDirectly links the metabolite to genotoxicity. Current time information in Bangalore, IN.researchgate.net
Formation by fetal tissue enzymesSuggests a role in the localized toxicity during embryonic development. mdpi.comacs.org
Differential Cereblon (CRBN) substrate specificityHighlights how metabolism can alter the drug's downstream effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478785-12-5

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

IUPAC Name

5-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H10N2O6/c16-6-1-2-7-8(5-6)12(19)14(11(7)18)9-3-4-10(17)15(21)13(9)20/h1-2,5,9,16,21H,3-4H2

InChI Key

RLBGOICZNMULCW-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Canonical SMILES

C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O

Synonyms

5,N-dihydroxythalidomide

Origin of Product

United States

Synthetic Methodologies and Biotransformation Pathways of Dihydroxythalidomide

Chemical Synthesis Approaches for Dihydroxythalidomide and Precursors

The generation of hydroxylated thalidomide (B1683933) analogs, including 5,1'-dihydroxy thalidomide, for research purposes necessitates precise chemical synthesis methodologies. These approaches are critical for producing sufficient quantities of these metabolites to investigate their biological properties.

Stereoselective Synthesis of Hydroxylated Thalidomide Analogs

The synthesis of specific stereoisomers of hydroxylated thalidomide analogs is essential due to the stereospecific nature of thalidomide's biological effects. Researchers have developed methods for the asymmetric synthesis of these compounds. For instance, the first asymmetric synthesis of (S)- and (R)-5-hydroxythalidomides was achieved utilizing a key reaction involving HMDS/ZnBr2-induced imidation. researchgate.net This method allows for the controlled production of individual enantiomers, which is vital for studying their distinct biological activities. Another approach involves a piperidin-2-one ring assembly for the stereoselective synthesis of thalidomide analogs like 3-methylthalidomide, which can be adapted for hydroxylated versions. nih.gov These synthetic strategies are fundamental for exploring the structure-activity relationships of thalidomide's metabolites.

Regioselective Hydroxylation Strategies

Achieving hydroxylation at specific positions on the thalidomide molecule is a key challenge in the synthesis of its metabolites. Regioselective strategies are employed to introduce hydroxyl groups at the desired 5- and 1'-positions. While direct regioselective hydroxylation of the thalidomide core is complex, synthetic routes often start from pre-hydroxylated building blocks. For example, the synthesis of 5-hydroxythalidomide (B1239145) has been reported, which can then potentially undergo further modification. researchgate.net The development of catalysts and reagents that can selectively hydroxylate the phthalimide (B116566) or glutarimide (B196013) rings of thalidomide or its precursors is an active area of research. semanticscholar.orguky.edudntb.gov.ua

Preparation of Labeled Dihydroxythalidomide for Mechanistic Studies

To trace the metabolic fate and understand the mechanisms of action of dihydroxythalidomide, isotopically labeled versions of the compound are invaluable. The synthesis of labeled this compound would typically involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. These labeled compounds can be used in metabolic studies to track their transformation and identify downstream metabolites using techniques like mass spectrometry. While specific synthetic procedures for labeled this compound are not detailed in the provided results, the general principles of isotopic labeling in organic synthesis would apply, starting with labeled precursors.

Enzymatic Formation and Metabolism of Dihydroxythalidomide

The biotransformation of thalidomide in the body is a complex process primarily mediated by cytochrome P450 enzymes. This enzymatic activity leads to the formation of various hydroxylated metabolites, including this compound.

Role of Reactive Intermediates in Metabolic Pathways

The biotransformation of thalidomide involves the formation of highly reactive intermediates, which are transient species that can interact with cellular components.

Arene Oxide Formation and Rearrangements

Considerable evidence suggests that the hydroxylation of the phthalimide ring of thalidomide proceeds through a reactive arene oxide intermediate. acs.orgnih.govnih.gov This hypothesis is supported by the fact that phenolic derivatives of thalidomide have been identified, which are characteristic products of arene oxide rearrangements. nih.govpnas.org The formation of an arene oxide is a common pathway in the metabolism of aromatic compounds by cytochrome P450 enzymes. nih.gov This reactive intermediate can then be converted to the more stable 5-hydroxythalidomide. drugbank.com Furthermore, this arene oxide can be trapped by glutathione (B108866) (GSH) to form GSH adducts, providing direct evidence for its formation during the second oxidation step catalyzed by P450 3A4. acs.orgnih.gov

Quinone Metabolite Generation from Dihydroxythalidomide

Following the formation of dihydroxythalidomide, further oxidation can occur to generate a quinone metabolite. acs.orgnih.govnih.gov This subsequent oxidation is a critical step, as quinones are known to be electrophilic and can readily react with cellular nucleophiles. nih.gov The formation of this quinone intermediate has been demonstrated in vitro, and it can be trapped by glutathione (GSH), leading to the formation of a dihydroxythalidomide-GSH conjugate. acs.org The enzyme tyrosinase, which oxidizes catechols to quinones, has been shown to increase the yield of these GSH adducts, further supporting the generation of a quinone from dihydroxythalidomide. acs.org This quinone species is considered potentially toxic and may be responsible for oxidative stress. acs.orgnih.gov

Comparative Metabolism Across Biological Systems

The metabolism of thalidomide, including the formation of this compound, exhibits significant variability across different species and within different tissues of an organism.

Cellular and Tissue-Specific Metabolic Capacities

While the liver is the primary site of drug metabolism, extrahepatic tissues also possess metabolic capabilities that can influence the local effects of drugs. acs.orgnih.gov P450 enzymes are expressed in various tissues, including the intestine, kidney, lung, pancreas, and brain. acs.org For example, P450 2J2, which can convert 5-hydroxythalidomide to a dihydroxy product, is found predominantly in extrahepatic tissues, particularly in the cardiovascular system. acs.orgnih.gov

The expression of these enzymes can also be found in fetal tissues. nih.gov This is particularly relevant as it suggests that the metabolic activation of thalidomide to potentially reactive intermediates could occur within the developing fetus itself. nih.govaacrjournals.org The presence of enzymes like CYP2J2, CYP2C18, and CYP4A11 in fetal tissues could contribute to organ-specific toxicity. nih.gov The differential expression of P450 isoforms in various cell types and tissues leads to a complex and compartmentalized metabolism of thalidomide throughout the body.

Molecular and Biochemical Mechanisms of Dihydroxythalidomide Action

Interaction with Biological Macromolecules

The reactivity of 5,1'-Dihydroxythalidomide is highlighted by its interactions with both nucleic acids and proteins. These interactions are primarily mediated by its oxidation to a reactive quinone intermediate, which can participate in redox cycling and covalent bond formation.

DNA Interaction and Modification Pathways

Research indicates that 5,1'-Dihydroxythalidomide is a potent mediator of DNA damage, a characteristic not observed with the parent thalidomide (B1683933) compound. nih.gov This damage is not random but follows specific biochemical pathways initiated by the metabolic activation of DHT.

Studies have demonstrated that 5,1'-Dihydroxythalidomide (DHT), an oxidative metabolite of thalidomide, is capable of inducing significant DNA damage. nih.gov This has been observed through DNA cleavage assays using plasmid DNA and comet assays in cell lines, which detect DNA strand breaks. nih.gov In contrast, the parent thalidomide molecule does not directly cause this type of damage, underscoring the necessity of its metabolic conversion to an active, DNA-damaging species. nih.gov The process is described as a redox-activated DNA cleavage, consistent with the chemical properties of quinone-forming compounds. nih.gov

The mechanism of DNA damage induced by 5,1'-Dihydroxythalidomide is mediated by the generation of Reactive Oxygen Species (ROS). nih.gov The proposed pathway involves the oxidation of DHT to its corresponding quinone. This quinone can then undergo a redox cycle, reacting with the reduced DHT to form a semiquinone radical. nih.gov This radical intermediate reacts with molecular oxygen, generating a superoxide (B77818) radical anion, which subsequently leads to the formation of hydrogen peroxide (H₂O₂). nih.gov In the presence of metal ions, H₂O₂ participates in Fenton chemistry to produce hydroxyl radicals (•OH), which are highly reactive and potent DNA-damaging agents. nih.gov

The critical role of ROS in this process is substantiated by experiments showing that the DNA cleavage can be inhibited by various agents.

Table 1: Inhibition of 5,1'-Dihydroxythalidomide (DHT)-Induced DNA Cleavage
Inhibiting AgentMechanism of InhibitionEffect on DNA CleavageReference
CatalaseEnzymatically neutralizes hydrogen peroxide (H₂O₂)Significantly inhibited nih.gov
DesferalChelates metal ions, inhibiting Fenton chemistrySignificantly inhibited nih.gov
Radical ScavengersQuench reactive radical species (e.g., •OH)Significantly inhibited nih.gov
Glutathione (B108866) (GSH)Quenches radicals and traps the quinone intermediateSignificantly inhibited nih.gov

This evidence strongly supports a mechanism where the DNA damage from DHT is not a direct interaction but an indirect effect of the oxidative stress it induces. nih.gov

While the role of 5,1'-Dihydroxythalidomide in causing oxidative lesions like 8-oxoguanine via ROS is established, the formation of direct, covalent adducts between the DHT-quinone and DNA nucleotides is less clear. nih.govutoronto.ca Some research has postulated that a precursor to DHT, a reactive arene oxide formed during the initial hydroxylation of thalidomide, could covalently bind to guanine (B1146940) bases in DNA. researchgate.net However, studies focusing specifically on the downstream metabolite, DHT, and its quinone have primarily highlighted its ability to form adducts with proteins rather than DNA. acs.orgnih.gov General studies on quinones show they can cause various DNA lesions, including adducts, but specific evidence for the thalidomide-derived quinone forming nucleotide adducts is not extensively documented. nih.gov Therefore, the primary pathway of DNA modification by DHT appears to be through oxidative damage, with direct covalent binding to nucleotides remaining an area for further investigation.

Role of Reactive Oxygen Species (ROS) in DNA Cleavage

Protein Interactions and Ligand-Binding Studies

Beyond its effects on DNA, the reactive quinone intermediate of 5,1'-Dihydroxythalidomide readily interacts with cellular nucleophiles, most notably proteins containing sulfhydryl groups.

The formation of glutathione (GSH) adducts is a key indicator of the generation of reactive electrophilic metabolites. acs.org The quinone intermediate derived from the oxidation of 5,1'-Dihydroxythalidomide is an electrophile that readily reacts with the nucleophilic thiol group of GSH. nih.govacs.org This conjugation reaction has been demonstrated in vitro and in vivo. acs.orgscispace.com

The process involves several cytochrome P450 (P450) enzymes that metabolize thalidomide and its hydroxylated intermediates.

Table 2: Key Enzymes in the Bioactivation Pathway Leading to GSH Adduct Formation
Enzyme FamilySpecific EnzymeRole in PathwayReference
CYP3AP450 3A4Oxidizes thalidomide to 5-hydroxy and dihydroxy metabolites. acs.org
P450 3A5Oxidizes thalidomide to 5-hydroxy and dihydroxy metabolites. acs.org
CYP2CP450 2C19Major enzyme for initial 5-hydroxylation of thalidomide. acs.org
CYP2JP450 2J2Oxidizes 5-hydroxythalidomide (B1239145) to dihydroxythalidomide, which is then oxidized to the quinone that forms GSH adducts. acs.org

The trapping of the quinone with GSH to form a dihydroxythalidomide-GSH conjugate provides definitive evidence for the formation of this highly reactive species. acs.org This reaction not only confirms the bioactivation pathway but also suggests a potential mechanism of toxicity, as the depletion of cellular GSH can leave other critical macromolecules vulnerable to modification by the reactive quinone. nih.gov

Proposed Role in Protein Degradation Pathways (e.g., Cereblon-mediated)

The compound 5,1'-Dihydroxy thalidomide, a metabolite of thalidomide, is implicated in the modulation of protein degradation pathways, primarily through its interaction with the protein Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgresearchgate.net The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of proteins that are not its natural targets, often referred to as "neosubstrates". nih.govrsc.orgresearchgate.net

One such neosubstrate identified is the promyelocytic leukaemia zinc finger (PLZF) protein, also known as ZBTB16. nih.govnih.gov Research has shown that in the presence of thalidomide or its metabolite, 5-hydroxythalidomide, PLZF binds to CRBN and is subsequently degraded by the CRL4CRBN ubiquitin ligase complex. nih.govnih.govembopress.org This degradation is dependent on the conserved first and third zinc finger domains of the PLZF protein. nih.govnih.gov It is important to note that 5'-hydroxythalidomide, another metabolite, does not bind to CRBN and is therefore not believed to contribute to these effects. nih.gov

The degradation of specific proteins, such as PLZF and another known neosubstrate, SALL4, is linked to the teratogenic effects observed with thalidomide. nih.govnih.govembopress.org Studies in chicken embryos have demonstrated that treatment with thalidomide or 5-hydroxythalidomide induces the degradation of PLZF, but not SALL4, leading to skeletal abnormalities. nih.govnih.gov This suggests that the degradation of PLZF is a significant factor in thalidomide-induced teratogenicity. nih.govnih.govembopress.org The interaction between these compounds and CRBN can confer different substrate specificities in various species, such as mice and chickens. nih.govnih.gov

The discovery of CRBN as the primary target of thalidomide and its analogs has been a significant breakthrough, elucidating the mechanism behind their therapeutic and toxic effects. rsc.orgwikipedia.orgplos.org This understanding of how these molecules act as "molecular glues" to bring the E3 ligase complex together with new protein targets has paved the way for the development of proteolysis-targeting chimeras (PROTACs), a new class of drugs designed to specifically target and degrade disease-causing proteins. researchgate.netcellgs.com

Modulation of Cellular Signaling Pathways

The metabolite 5'-hydroxythalidomide has demonstrated antiangiogenic properties. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, including tumor growth. nih.gov Thalidomide and its metabolites are known to inhibit angiogenesis, and this is considered one of the mechanisms behind their therapeutic effects. nih.govnih.gov

In vitro studies using a rat aortic ring assay have shown that 5'-OH-thalidomide possesses moderate antiangiogenic activity, particularly at high concentrations. nih.gov However, in a human saphenous vein model, this metabolite did not show any activity, suggesting potential species-specificity in its effects. nih.gov

Thalidomide's antiangiogenic effects are thought to be mediated through the inhibition of key signaling pathways. frontiersin.orgnih.gov One proposed mechanism involves the downregulation of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. frontiersin.orgnih.gov Research has indicated that thalidomide can suppress the secretion of VEGF from human peritoneal mesothelial cells. frontiersin.orgnih.gov This suppression appears to be controlled through a transcriptional mechanism involving the signal transducer and activator of transcription 3 (STAT3) and SP4 signaling pathways. frontiersin.orgnih.gov By inhibiting these pathways, thalidomide can reduce the formation of new blood vessels. frontiersin.org

Furthermore, thalidomide treatment has been shown to decrease submesothelial thickening and the number of cells expressing proliferating cell nuclear antigen (PCNA) and VEGF. frontiersin.org In vivo studies in rats have confirmed that thalidomide can control several key endothelial-specific targets, including VEGFR2 and VEGFR3, further supporting its role in modulating angiogenesis. nih.gov

The dihydroxy metabolite of thalidomide has been implicated in the activation of cellular stress responses, particularly through the generation of reactive oxygen species (ROS) and the induction of oxidative DNA damage. acs.orgacs.org It is proposed that this dihydroxythalidomide can be further oxidized to a quinone intermediate, which may be responsible for the oxidative stress associated with thalidomide. acs.org

This oxidative stress can lead to the upregulation of Bone Morphogenic Proteins (Bmps), which in turn can interfere with critical signaling pathways for cell survival and proliferation, such as the Fgf, Akt, and Wnt pathways. researchgate.net The generation of ROS and subsequent DNA damage has been demonstrated in cell lines, as evidenced by the formation of comets in DNA cleavage assays. acs.org The inhibition of this DNA damage by catalase and radical scavengers further supports the role of oxidative stress in this process. acs.org

The activation of cellular stress responses is also linked to the downregulation of tumor necrosis factor-alpha (TNF-α) and the inhibition of nuclear factor-kappa B (NF-κB). researchgate.net This can lead to the dysregulation of neurotrophins and their receptors, ultimately accelerating neuronal cell death. researchgate.net

This compound and its parent compound, thalidomide, exert a significant influence on gene expression profiles, primarily by affecting the activity and degradation of various transcription factors. nih.govnih.govdrugbank.com As previously discussed, the binding of these compounds to Cereblon (CRBN) leads to the targeted degradation of specific transcription factors, which are crucial for various cellular processes. nih.govnih.govdrugbank.com

A key transcription factor affected is the promyelocytic leukaemia zinc finger (PLZF) protein. nih.govnih.gov The degradation of PLZF, induced by thalidomide and 5-hydroxythalidomide, has been identified as a critical event in the teratogenic effects of these compounds. nih.govnih.gov This was determined through the use of a human transcription factor protein array, which screened 1,118 human recombinant proteins. nih.gov

In addition to PLZF, other transcription factors are also targeted. The degradation of Ikaros family zinc finger proteins (IKZF1 and IKZF3) is associated with the anti-myeloma effects of thalidomide and its derivatives. cellgs.comdrugbank.com Furthermore, the degradation of SALL4, another transcription factor, is also implicated in the teratogenic actions of these compounds. nih.govresearchgate.net

The modulation of these transcription factors leads to changes in the expression of downstream genes. For instance, the degradation of IKAROS proteins, which are transcription factors that regulate the levels of fibroblast growth factor 8 (FGF8), leads to reduced FGF8 levels. cellgs.com This disruption of the FGF8 signaling pathway is a key contributor to the developmental abnormalities observed with thalidomide. cellgs.com

Global gene expression and proteomics profiling have revealed that thalidomide treatment can cause differential expression of transcription factors and biological processes related to limb, heart, and embryonic development. nih.gov This includes the inhibition of RANBP1, which is involved in the nucleocytoplasmic trafficking of proteins, and the inhibition of glutathione transferases (GSTA1, GSTA2), which protect the cell from secondary oxidative stress. nih.gov

Structure Activity and Structure Mechanism Relationships of Dihydroxythalidomide

Stereochemical Considerations in Dihydroxythalidomide Activity

The stereochemistry of thalidomide (B1683933) and its metabolites is a critical factor in their biological effects. Thalidomide itself is a racemic mixture of (R)- and (S)-enantiomers, each with different reported activities. mdpi.comnih.gov

Enantiomeric Interconversion and its Influence on Biological Outcomes

Thalidomide is notorious for the in vivo interconversion of its enantiomers, meaning the supposedly "safe" (R)-enantiomer can convert to the teratogenic (S)-enantiomer within the body. nih.govacs.org This racemization occurs due to the acidic nature of the hydrogen atom at the chiral center on the glutarimide (B196013) ring. mdpi.com

Distinct Activities of Stereoisomers (if applicable to dihydroxy form)

The distinct therapeutic and toxic properties of the (R)- and (S)-enantiomers of thalidomide have been a subject of intense study. mdpi.comnih.gov The (R)-enantiomer is primarily associated with the sedative effects, while the (S)-enantiomer is linked to the devastating teratogenic effects. mdpi.comnih.gov

Information regarding the distinct biological activities of the stereoisomers of dihydroxythalidomide is not available in the reviewed scientific literature. Research has primarily focused on the metabolism of racemic thalidomide and the subsequent activities of the resulting mixture of metabolites.

Impact of Hydroxylation Pattern on Molecular Interactions

The position of hydroxyl groups on the thalidomide structure significantly influences the molecule's properties and how it interacts with biological targets.

Positional Isomerism and Differential Reactivity

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of a functional group on the main carbon skeleton. researcher.lifeacs.org In the context of thalidomide metabolism, hydroxylation can occur on either the phthalimide (B116566) or the glutarimide ring, leading to positional isomers with potentially different reactivities. wiley.com

The primary monohydroxylated metabolites are 5-hydroxythalidomide (B1239145) (hydroxylation on the phthalimide ring) and 5'-hydroxythalidomide (hydroxylation on the glutarimide ring). wiley.comnih.gov These positional isomers exhibit different biological activities. For instance, 5'-OH-thalidomide has been shown to possess moderate antiangiogenic activity at high concentrations. nih.gov

Further hydroxylation of 5-hydroxythalidomide by cytochrome P450 enzymes, such as CYP2C19, CYP2C9, and CYP1A1 in humans, leads to the formation of 5,6-dihydroxythalidomide. aacrjournals.org This dihydroxylated metabolite can be further oxidized to a reactive quinone intermediate, which is implicated in generating reactive oxygen species (ROS) and causing DNA damage. acs.orgnih.gov This suggests a mechanism by which the specific pattern of hydroxylation leads to a metabolite with a distinct and potentially toxic reactivity profile. The differential reactivity of various positional isomers of hydroxylated thalidomide highlights the importance of the specific site of metabolic modification in determining the ultimate biological effect.

Comparison with Monohydroxylated and Parent Compound Activities

The biological activities of thalidomide and its hydroxylated metabolites vary significantly. While thalidomide itself has immunomodulatory and anti-angiogenic properties, its metabolites can exhibit enhanced or different activities. aacrjournals.orgdrugbank.com

One study reported that 5,N-dihydroxythalidomide, a dihydroxylated analog, was a much more potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production than thalidomide itself. researchgate.net In contrast, another study found that while 5'-OH-thalidomide showed antiangiogenic activity in a rat aortic ring assay, other monohydroxylated metabolites did not show activity in a human model. nih.gov

The formation of 5,6-dihydroxythalidomide from 5-hydroxythalidomide and its subsequent oxidation to a quinone is thought to be a key step in the generation of oxidative stress, a proposed mechanism for thalidomide's toxicity. acs.orgnih.gov This implies that the dihydroxylated metabolite may have a more pronounced role in certain toxic pathways compared to the parent compound or the monohydroxylated precursors.

Table 1: Comparison of Reported Activities of Thalidomide and its Metabolites

Compound Reported Activity Reference(s)
Thalidomide Immunomodulatory, Anti-angiogenic, Teratogenic, Sedative mdpi.comaacrjournals.orgdrugbank.com
5-Hydroxythalidomide Configurationally more stable than thalidomide researchgate.net
5'-Hydroxythalidomide Moderate anti-angiogenic activity nih.gov
5,N-Dihydroxythalidomide Potent TNF-α production inhibitor researchgate.net

Computational Modeling of Structure-Mechanism Correlations

Computational modeling has become an invaluable tool in drug discovery and mechanistic studies, allowing for the prediction of molecular interactions and properties. nih.govmdpi.com In silico studies have been employed to investigate the structure-activity relationships of thalidomide and its analogs. mdpi.com

For instance, computational models have been used to study the binding of thalidomide to its target protein, cereblon (CRBN). These studies have provided insights into why the (S)-enantiomer binds preferentially to CRBN, initiating the cascade of events leading to its teratogenic effects. cancercareontario.ca

However, a specific search of the scientific literature did not yield any computational modeling studies focused explicitly on 5,1'-dihydroxythalidomide or 5,6-dihydroxythalidomide. While the tools for such in silico analyses exist, research to date appears to have concentrated on the parent drug and its immediate analogs. Future computational studies on the dihydroxylated metabolites could provide valuable information on their stereochemical stability, interaction with biological targets, and potential for forming reactive intermediates, further clarifying their role in the complex pharmacology of thalidomide.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and stability of a small molecule within the active site of a target protein. tanaffosjournal.irwindows.net For 5,1'-Dihydroxy thalidomide, these methods are crucial for understanding its interaction with key biological targets identified for thalidomide and its other metabolites, most notably Cereblon (CRBN). brehm-research.deuniprot.org CRBN is a substrate receptor for the E3 ubiquitin ligase complex, and the binding of thalidomide analogs can alter its substrate specificity, leading to the degradation of various proteins. uniprot.orgjmchemsci.com

Molecular Docking: Docking studies would involve placing the 3D structure of this compound into the binding pocket of CRBN. The binding site for thalidomide on CRBN is well-characterized, involving a hydrophobic pocket and specific hydrogen bond interactions. dntb.gov.uaresearchgate.net The presence of two hydroxyl groups on this compound—one on the phthalimide ring and one on the glutarimide ring—would be expected to form additional hydrogen bonds with amino acid residues in the CRBN binding pocket compared to thalidomide or its monohydroxylated metabolites. For instance, studies on 5-hydroxythalidomide have shown that the hydroxyl group enhances interactions within the CRBN-SALL4 complex. dntb.gov.ua Docking simulations could predict the preferred orientation (pose) of the dihydroxy metabolite and calculate a binding affinity score, offering a hypothesis about its binding strength relative to other thalidomide derivatives.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability of the predicted this compound-CRBN complex over time in a simulated physiological environment. tanaffosjournal.irprotocols.io These simulations track the movements of every atom in the system, providing insights into the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding. MD simulations are essential for validating the docking poses and understanding the dynamic nature of the key molecular interactions, such as the formation and breaking of hydrogen bonds, which govern the binding event. windows.net

Table 1: Potential Interacting Residues in the CRBN Binding Pocket for Thalidomide Analogs

This table summarizes key amino acid residues within the Cereblon (CRBN) binding pocket that are known to interact with thalidomide and its derivatives. These residues would be of primary interest in any docking or dynamics simulation of this compound.

Interacting ResidueType of InteractionPotential Role in Binding this compound
Tryptophan (Trp380) Pi-Pi StackingForms a key interaction with the phthalimide ring of the ligand.
Tryptophan (Trp400) Pi-Pi StackingContributes to the hydrophobic pocket that accommodates the ligand.
Histidine (His378) Hydrogen BondCan interact with the carbonyl groups of the glutarimide ring.
Glutamic Acid (Glu377) Hydrogen BondImportant for interacting with neosubstrates recruited by the ligand. researchgate.net
Tyrosine (Tyr384) Hydrogen BondMay form hydrogen bonds with the hydroxyl or carbonyl groups of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. jmchemsci.comtubitak.gov.tr

For this compound, a QSAR study would typically involve a dataset of related thalidomide analogs with varying hydroxylation patterns and substitutions. The process involves several key steps:

Data Set Compilation: A series of thalidomide analogs with experimentally determined biological activities (e.g., TNF-alpha inhibition, anti-angiogenic effects, or binding affinity to CRBN) would be collected.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. jmchemsci.com

Table 2: Example Data for a Hypothetical QSAR Study of Thalidomide Analogs

This table illustrates the type of data used in a QSAR study. It includes molecular descriptors and a measure of biological activity (a hypothetical IC₅₀ value for CRBN binding).

Compound NameMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
Thalidomide258.230.8978.492.5
5-Hydroxythalidomide274.230.7598.721.8
This compound 290.23 0.61 118.95 (Predicted)
Pomalidomide (B1683931)273.250.64104.520.5
Lenalidomide (B1683929)259.260.45104.523.0

Advanced Research Methodologies for Dihydroxythalidomide Investigation

Analytical Chemistry Techniques for Identification and Quantification in Research Matrices

Precise identification and measurement of dihydroxythalidomide in complex biological samples are foundational to its study. Advanced analytical chemistry techniques provide the necessary sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for profiling thalidomide (B1683933) metabolites. In studies involving human liver microsomes, (R)-Thalidomide was shown to be oxidized to 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. nih.gov Further oxidation of 5-hydroxythalidomide by the enzyme P450 3A4 results in a dihydroxythalidomide product. nih.gov

This dihydroxythalidomide compound is identified by its unique mass spectral characteristics. LC-MS analysis detects a parent ion with a mass-to-charge ratio (m/z) of 289, which is 16 atomic mass units higher than that of 5-hydroxythalidomide. nih.gov Collision-induced dissociation (CID) of this parent ion yields specific fragment ions with m/z values of 177, 218, and 246, confirming the dihydroxythalidomide structure with two hydroxyl groups on the phenyl ring. nih.gov For quantitative analysis, the transition of the parent ion to a specific product ion (e.g., m/z 289→177) is monitored. scispace.comnih.gov This method has been successfully applied to detect dihydroxythalidomide in plasma samples from humanized mice following oral administration of thalidomide. scispace.com

Table 1: LC-MS/MS Parameters for Thalidomide Metabolite Detection

Compound Precursor Ion (m/z) Product Ion (m/z) Matrix/System
Thalidomide 259.1 186.1 Human Plasma nih.gov
5-Hydroxy thalidomide 273.2 161.3 Human Plasma nih.gov
5'-Hydroxy thalidomide 273.2 146.1 Human Plasma nih.gov
Dihydroxythalidomide 289 177 P450 3A4 Incubation nih.gov
5-hydroxythalidomide-GSH conjugate 580 451 P450 3A4 Incubation nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is indispensable for characterizing transient, reactive intermediates formed during metabolism. The oxidation of 5-hydroxythalidomide can produce reactive species, such as epoxides or quinones. nih.govacs.orgmdpi.com These intermediates are often too unstable for direct detection.

To overcome this, researchers use trapping agents like glutathione (B108866) (GSH). When 5-hydroxythalidomide is incubated with certain P450 enzymes in the presence of GSH, a stable 5-hydroxythalidomide-GSH conjugate is formed. acs.orgnih.gov Using LC-HRMS, the exact mass of this conjugate's protonated molecule ([M+H]⁺) was measured at 580.1344. acs.orgnih.gov This precise measurement allows for the confident determination of the elemental composition, confirming the formation of a reactive intermediate that covalently binds to GSH. acs.orgnih.gov Further analysis of the fragmentation pattern, showing characteristic losses for GSH conjugates, solidifies the identification. acs.orgnih.gov Similarly, HRMS in negative ion mode has been used to identify quinone metabolites of thalidomide, which are products of dihydroxythalidomide oxidation. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

In Vitro Biochemical Assays for Mechanistic Elucidation

To understand the biological consequences of 5,1'-dihydroxy thalidomide formation, a suite of in vitro biochemical assays is employed. These assays help to pinpoint the enzymes responsible for its creation and to assess its downstream effects on cellular components.

To identify the specific enzymes responsible for metabolizing thalidomide to its dihydroxy form, researchers use incubation systems containing individual, recombinant cytochrome P450 (P450) enzymes. aacrjournals.orgnih.gov Initial studies showed that thalidomide is first converted to 5-hydroxythalidomide and 5'-hydroxythalidomide primarily by the polymorphic enzyme CYP2C19 in humans. aacrjournals.org

Subsequent experiments using 5-hydroxythalidomide as the substrate revealed that several P450 enzymes can catalyze the next step: the formation of dihydroxythalidomide. aacrjournals.orgnih.govacs.org Incubations with recombinant P450 3A4 demonstrated its ability to oxidize 5-hydroxythalidomide into a dihydroxythalidomide product. nih.gov Other studies have implicated CYP2C19, CYP2C9, and CYP1A1 in the hydroxylation of 5-hydroxythalidomide to 5,6-dihydroxythalidomide. aacrjournals.org Furthermore, P450s 2J2, 2C18, and 4A11 were also found to be capable of metabolizing 5-hydroxythalidomide to a dihydroxythalidomide product. acs.org These findings highlight that a network of P450 enzymes is involved in the metabolic pathway leading to dihydroxythalidomide.

Table 2: Recombinant P450 Enzymes in Dihydroxythalidomide Formation

Enzyme Substrate Product
P450 3A4 5-Hydroxythalidomide Dihydroxythalidomide nih.gov
P450 2C19 5-Hydroxythalidomide 5,6-Dihydroxythalidomide aacrjournals.org
P450 2C9 5-Hydroxythalidomide 5,6-Dihydroxythalidomide aacrjournals.org
P450 1A1 5-Hydroxythalidomide 5,6-Dihydroxythalidomide aacrjournals.org
P450 2J2 5-Hydroxythalidomide Dihydroxythalidomide acs.org
P450 2C18 5-Hydroxythalidomide Dihydroxythalidomide acs.org
P450 4A11 5-Hydroxythalidomide Dihydroxythalidomide acs.org

A critical question in thalidomide research is its potential to cause DNA damage. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govfrontiersin.org Research has shown that the dihydroxy metabolite of thalidomide (DHT), a quinone resulting from oxidation, is capable of causing significant DNA damage. nih.govacs.org

In alkaline comet assays, treatment of various cell lines, including human embryonic kidney cells (HEK293T), liver cancer cells (HepG2), and human umbilical vein endothelial cells (HUVEC), with 10 µM DHT resulted in significant DNA cleavage, visualized as a "comet tail" of fragmented DNA. nih.gov Notably, the parent thalidomide compound did not produce this effect, suggesting that metabolic activation to the dihydroxy form is a prerequisite for this particular mechanism of DNA damage. nih.gov This indicates that this compound is a key intermediate in a pathway leading to genotoxicity. nih.govacs.org

Table 3: Comet Assay Findings for Dihydroxythalidomide (DHT)

Cell Line Treatment Observation
HEK293T (embryonic) 10 µM DHT Significant DNA cleavage (comet formation) nih.gov
HepG2 (liver) 10 µM DHT Significant DNA cleavage (comet formation) nih.gov
HUVEC (endothelial) 10 µM DHT Significant DNA cleavage (comet formation) nih.gov
All Cell Lines Thalidomide (parent drug) No significant DNA cleavage observed nih.gov

The generation of reactive oxygen species (ROS) is a proposed mechanism underlying the biological effects of thalidomide and its metabolites. ashpublications.orgnih.govnih.gov Several studies have demonstrated that thalidomide treatment can increase intracellular ROS levels. ashpublications.orgnih.gov Specifically, the oxidative metabolite, dihydroxythalidomide, has been identified as being responsible for generating ROS, which in turn leads to oxidative DNA damage. nih.govacs.org

The production of ROS in cells can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). nih.gov Following treatment of cells with a compound of interest, the DCFDA probe is added. In the presence of ROS, the probe is oxidized to the highly fluorescent dichlorofluorescein (DCF), and the increase in fluorescence, measured by techniques such as flow cytometry, corresponds to the level of intracellular ROS. nih.gov Studies have confirmed that dihydroxythalidomide induces ROS formation in cell lines, and this effect can be mitigated by antioxidants, providing a direct link between the metabolite and oxidative stress. nih.govacs.org

Macromolecular Adduct Detection (e.g., GSH trapping)

The investigation of 5,1'-Dihydroxythalidomide often involves detecting its transient, reactive intermediates, which are believed to be linked to its biological activity. A key methodology for this is macromolecular adduct detection, particularly through glutathione (GSH) trapping. This technique is predicated on the principle that electrophilic reactive intermediates, such as arene oxides or quinones formed during metabolic activation, can be captured by a nucleophilic trapping agent like GSH. The resulting stable GSH conjugate, or adduct, can then be identified using sensitive analytical techniques, providing indirect but compelling evidence for the formation of the initial reactive species.

Research has demonstrated that the oxidation of thalidomide by cytochrome P450 (P450) enzymes, such as P450 3A4, leads to the formation of 5-hydroxythalidomide and subsequently dihydroxythalidomide. acs.org The second oxidation step is thought to proceed through a reactive intermediate, potentially an arene oxide, which can be trapped by GSH. acs.org Further oxidation of the dihydroxythalidomide metabolite can yield a quinone intermediate, which is also susceptible to GSH conjugation. acs.org

In vitro experiments have been crucial in elucidating these pathways. For instance, incubating (R)-5-Hydroxythalidomide with human P450 3A4 or P450 2J2 enzymes in the presence of GSH has led to the successful detection of GSH adducts of dihydroxythalidomide. acs.org These adducts are typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify the specific mass-to-charge ratio (m/z) of the conjugate. acs.org The presence of phenolic derivatives of thalidomide suggests that the oxidative metabolism likely occurs via an arene oxide intermediate. nih.govscispace.com

In vivo studies using "humanized" TK-NOG mice, which have human liver cells transplanted, have further substantiated these findings. nih.govscispace.com After administering 5-hydroxythalidomide to these mice, researchers detected 5-Hydroxythalidomide-GSH conjugates in plasma samples, indicating that the metabolic activation and subsequent trapping of reactive intermediates occur in a living system that mimics human metabolism. nih.govscispace.com

Table 1: Experimental Findings in GSH Trapping of Thalidomide Metabolites
Study TypeSystem/ModelPrecursor CompoundEnzyme(s)Detected AdductAnalytical MethodReference
In VitroRecombinant human P450 enzymes(R)-5-HydroxythalidomideP450 3A4, P450 2J2GSH adducts of dihydroxythalidomideLC-MS acs.org
In VitroRecombinant human P450 2J25-HydroxythalidomideP450 2J2GSH conjugate of 5-hydroxythalidomideLC-MS/MS acs.org
In VivoHumanized TK-NOG mice5-HydroxythalidomideHuman liver enzymes5-Hydroxythalidomide-GSH conjugatesNot specified nih.govscispace.com

Theoretical and Computational Approaches

Complementing experimental studies, theoretical and computational methods provide powerful tools for investigating the properties of 5,1'-Dihydroxythalidomide at a molecular level. These approaches can offer insights into electronic structure, stability, and interactions with biological macromolecules that are often difficult to obtain through empirical methods alone.

Quantum Chemical Calculations for Reactive Intermediate Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like thalidomide and its metabolites. acs.orgresearchgate.net These calculations can be applied to assess the stability of the reactive intermediates formed during the metabolism of 5,1'-Dihydroxythalidomide. By modeling the electronic structure and energy of proposed intermediates, such as arene oxides or quinones, researchers can predict their relative stability and reactivity.

For example, DFT calculations can elucidate how factors like electron distribution and molecular geometry influence the propensity of a metabolite to act as an electrophile. While much of the existing research has focused on the parent thalidomide molecule and its interactions with DNA bases like guanine (B1146940), the same theoretical framework is applicable to its hydroxylated metabolites. acs.orgresearchgate.net Theoretical studies on thalidomide analogs have also utilized DFT to understand properties like racemization, which is influenced by the molecule's structural and electronic characteristics. chemrxiv.org By applying these quantum chemical methods, researchers can gain a deeper understanding of the electronic features that govern the stability and subsequent reactivity of the dihydroxythalidomide intermediates, providing a theoretical basis for their observed behavior in trapping experiments.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of how a compound like 5,1'-Dihydroxythalidomide might interact with its biological targets. nih.gov Unlike static quantum chemical calculations, MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and its target, as well as the thermodynamics of their binding. nih.gov

Future Directions and Unresolved Research Questions

Comprehensive Elucidation of All Metabolic Pathways

The metabolic activation of thalidomide (B1683933) is a critical aspect of its activity. Thalidomide is known to be metabolized by cytochrome P450 (CYP) enzymes into hydroxylated metabolites, primarily 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide. acs.orgaacrjournals.orgnih.gov Subsequent oxidation of 5-hydroxythalidomide leads to the formation of dihydroxythalidomide metabolites. acs.orgaacrjournals.org However, a complete picture of these metabolic pathways is still lacking.

Unresolved Questions:

Complete Enzyme Profile: While several CYP enzymes, including CYP2C19, CYP3A4, CYP2J2, CYP2C18, and CYP4A11, have been implicated in the oxidation of thalidomide and its hydroxylated intermediates, the full range of enzymes involved and their relative contributions in different tissues is not fully understood. acs.orgaacrjournals.orgnih.gov Research has shown that some P450s can metabolize 5-hydroxythalidomide even if they cannot metabolize the parent thalidomide molecule, suggesting complex, tissue-specific metabolic routes that require further investigation. acs.orgnih.gov

Non-P450 Pathways: The focus has largely been on CYP-mediated oxidation. The role of other enzymatic systems, such as flavin-containing monooxygenases (FMOs), or non-enzymatic processes in the formation and further metabolism of 5,1'-dihydroxy thalidomide is an area that warrants deeper exploration. researchgate.net

Stereospecific Metabolism: Thalidomide is a racemic mixture, and its enantiomers can interconvert in the body. nih.govwikipedia.org Future studies need to systematically investigate the stereospecificity of the enzymes that produce and metabolize this compound, as different stereoisomers may have distinct biological activities and toxicities.

Enzyme FamilySpecific Isozymes Involved in Thalidomide OxidationMetabolite Formation
Cytochrome P450 (CYP) CYP2C19Primary enzyme for 5- and 5'-hydroxylation of thalidomide. aacrjournals.orgnih.gov
CYP3A4 / CYP3A5Oxidize thalidomide to 5-hydroxy and dihydroxy metabolites. acs.orgnih.govresearchgate.net
CYP2J2, CYP2C18, CYP4A11Oxidize 5-hydroxythalidomide to dihydroxythalidomide. acs.orgnih.gov
CYP2C9, CYP1A1Involved in the subsequent hydroxylation of 5-hydroxythalidomide. aacrjournals.orgnih.gov

Detailed Understanding of Reactive Intermediate Formation and Reactivity

A prominent hypothesis suggests that the biological effects of thalidomide are mediated by the formation of reactive intermediates. The metabolic pathway leading to this compound is thought to proceed via an unstable arene oxide intermediate. acs.orgnih.gov Furthermore, the dihydroxythalidomide metabolite itself can be oxidized to a potentially toxic quinone intermediate. acs.orgnih.govnih.gov Evidence for these intermediates includes the successful trapping of glutathione (B108866) (GSH) adducts in vitro. acs.orgnih.gov

Unresolved Questions:

Direct Detection and Characterization: The existence of these reactive intermediates is largely inferred from trapping experiments. Future research should aim for the direct spectroscopic detection and structural characterization of these transient species to confirm their formation and understand their chemical properties.

Reactivity with Biomolecules: A detailed molecular-level understanding of how these intermediates, such as arene oxides and quinones, react with cellular macromolecules is needed. Identifying the specific DNA bases or amino acid residues they target is crucial to link their formation to downstream biological effects like oxidative stress and DNA damage. nih.gov

Biological Consequence: It is still not definitively established whether these reactive intermediates are solely responsible for toxicity or if they also contribute to the therapeutic effects of thalidomide. Differentiating these outcomes is a key challenge.

Interplay Between Different Proposed Mechanisms of Action at the Molecular Level

Two major theories currently dominate the discussion on thalidomide's mechanism of action. The first involves metabolic activation leading to reactive intermediates and oxidative stress. nih.gov The second, more recent theory centers on the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. nih.govnih.gov Binding of thalidomide and its analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4. nih.govnih.gov

A significant unresolved question is how these two mechanisms—metabolic activation and CRBN-mediated protein degradation—interact, or if they are independent pathways.

Unresolved Questions:

Metabolite-CRBN Interaction: Do this compound or the reactive intermediates formed during its synthesis bind to CRBN? Some research suggests that hydroxylated metabolites like 5-hydroxythalidomide can confer distinctly different substrate specificities to CRBN compared to the parent drug. researchgate.netembopress.org A systematic investigation into how this compound and its various isomers interact with the CRBN complex is essential.

Connecting the Pathways: Could the reactive intermediates chemically modify CRBN or its associated proteins, thereby altering the function of the E3 ligase complex? Conversely, could the degradation of specific neosubstrates by the CRBN pathway influence the expression or activity of the metabolic enzymes responsible for producing this compound?

Unifying Theory: The CRBN theory has been criticized for failing to fully explain the species-specific toxicity and the role of metabolism. nih.gov A unified model that integrates the roles of metabolic activation and CRBN-mediated protein degradation is needed to provide a complete picture of thalidomide's pleiotropic effects.

Proposed MechanismKey Molecular EventsPrimary Biological Outcome
Metabolic Activation P450-mediated oxidation to form arene oxide and quinone intermediates. acs.orgnih.govGeneration of Reactive Oxygen Species (ROS), DNA damage, potential teratogenicity and toxicity. nih.gov
CRBN-Mediated Degradation Drug binds to CRBN, altering E3 ligase specificity. nih.govnih.govDegradation of neosubstrate transcription factors (e.g., IKZF1, SALL4). nih.govnih.govnih.gov

Development of Novel Analogs Based on Mechanistic Insights

The development of thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), has led to drugs with significantly greater potency and altered therapeutic and side-effect profiles. encyclopedia.pubnih.gov These first-generation analogs were largely developed by modifying the phthaloyl or glutarimide (B196013) rings to enhance anti-inflammatory or anti-cancer activities. encyclopedia.pubscispace.com

A deeper understanding of the role of this compound and its associated metabolic pathways could pave the way for a new generation of rationally designed analogs.

Future Strategies for Analog Development:

Metabolism-Resistant Analogs: If this compound and its subsequent reactive intermediates are confirmed to be the primary mediators of toxicity, novel analogs could be designed with chemical modifications that block the specific sites of hydroxylation, making them resistant to metabolic activation by relevant CYP enzymes.

Metabolism-Enhanced Analogs: Conversely, if a specific metabolite is found to be responsible for a desired therapeutic effect, analogs could be designed to be more efficient substrates for the activating enzymes, essentially creating more effective pro-drugs.

CRBN-Specific Analogs: Future design could focus on modifying the core structure to fine-tune the binding affinity to CRBN and precisely control which neosubstrates are targeted for degradation. This could lead to highly selective drugs that maximize therapeutic efficacy (e.g., anti-myeloma activity) while minimizing the degradation of proteins linked to adverse effects (e.g., SALL4, linked to teratogenicity). nih.gov The goal is to create compounds that retain the desired immunomodulatory effects without requiring metabolic activation or generating potentially harmful reactive species. nih.govnih.gov

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the metabolism of thalidomide to 5,1'-Dihydroxy thalidomide (DHT), and how can these pathways be modeled experimentally?

  • Methodological Answer : DHT is formed via cytochrome P450 (CYP)-mediated oxidation, primarily by CYP3A4 and CYP3A5. To study this, use in vitro systems such as human liver microsomes or recombinant CYP enzymes incubated with thalidomide. Monitor metabolite formation using LC-MS/MS for specificity. Include NADPH as a cofactor to enable enzymatic activity. For validation, compare results with in vivo models (e.g., humanized mice) to confirm metabolic relevance .

Q. What standardized assays are used to detect DHT-induced DNA damage, and what are their limitations?

  • Methodological Answer : The Comet Assay (single-cell gel electrophoresis) is widely used to detect single-strand breaks (SSBs) and oxidative DNA damage. Key steps include:

  • Embedding cells in low-melting agarose post-DHT exposure.
  • Lysing cells in alkaline buffer (pH >13) to denature DNA.
  • Electrophoresis at 21 V/300 mA for 30 minutes, followed by ethidium bromide staining.
  • Quantify damage using software like OpenComet.
    Limitations: Cannot distinguish between direct DNA cleavage and repair intermediates. Combine with γ-H2AX immunofluorescence (marker of double-strand breaks) for specificity .

Q. Which cell lines and animal models are appropriate for studying DHT's teratogenic effects?

  • Methodological Answer : Use HUVEC (human umbilical vein endothelial cells) or HepG2 (liver carcinoma cells) for in vitro studies due to their metabolic competence. For in vivo models, prioritize rabbits or primates , as rodents (rats/mice) are resistant to thalidomide-induced teratogenicity. Include controls for species-specific metabolic differences, such as CYP3A expression levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in DHT genotoxicity data between bacterial and mammalian systems?

  • Methodological Answer : Discrepancies arise from differences in metabolic activation (e.g., bacterial systems lack human CYP enzymes). To address this:

  • Use S9 liver fractions or NADPH-generating systems in bacterial mutagenicity tests (e.g., Ames test) to simulate mammalian metabolism.
  • Compare results with mammalian cell lines (e.g., 293T) treated under identical conditions.
  • Validate findings with in silico models predicting reactive intermediate formation (e.g., quinone derivatives) .

Q. What experimental strategies can link DHT-induced oxidative DNA damage to its teratogenicity?

  • Methodological Answer :

  • Step 1 : Expose embryonic stem cells or zebrafish embryos to DHT and measure ROS using CellROX Deep Red .
  • Step 2 : Perform Western Blot for PARP cleavage (apoptosis marker) and 8-oxoguanine (oxidative DNA damage).
  • Step 3 : Co-administer antioxidants (e.g., catalase, N-acetylcysteine) to assess rescue of teratogenic phenotypes.
  • Step 4 : Use ChIP-seq to map DNA damage hotspots in developmental genes (e.g., TBX5 or SOX9) .

Q. How can the enantiomeric instability of DHT be addressed in pharmacokinetic studies?

  • Methodological Answer : Thalidomide derivatives undergo rapid chiral inversion in vivo. To study enantiomer-specific effects:

  • Synthesize stable isotopomers (e.g., deuterated DHT) to track enantiomer fate.
  • Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column for separation.
  • Apply circular dichroism spectroscopy to monitor real-time interconversion in biological matrices .

Data Contradiction Analysis

Q. Why do some studies report DHT as non-genotoxic in bacterial assays but genotoxic in mammalian systems?

  • Critical Analysis : Bacterial systems (e.g., Salmonella typhimurium TA100) lack the redox environment required for DHT's quinone formation. Mammalian cells, with higher intracellular GSH and CYP activity, generate reactive intermediates (e.g., semiquinones) that redox-cycle to produce ROS. To reconcile results:

  • Repeat bacterial assays with exogenous quinone-generating systems (e.g., tyrosinase + NADPH).
  • Correlate genotoxicity with ROS levels using ESR spectroscopy to detect superoxide radicals .

Methodological Recommendations

  • For DNA Damage Quantification : Combine Comet Assay with alkaline unwinding/FADU assay to measure total strand breaks .
  • For Metabolic Profiling : Use stable isotope tracers (e.g., ¹³C-thalidomide) in mass spectrometry to track DHT formation in vivo .
  • For Teratogenicity Screening : Employ high-content imaging in zebrafish embryos to quantify developmental defects (e.g., fin malformations) alongside DNA damage markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.